tert-Butyloxycarbonyltryptophan
Overview
Description
Synthesis Analysis
The synthesis of Boc-Tryptophan involves the tert-butylation of free tryptophan under specific conditions, leading to the formation of 2,5,7-tri-tert-butyltryptophan as a main product. The process is influenced by the conditions of acidolytic cleavage of protecting groups that are based on a tert-butyl moiety. The structural elucidation of tert-butylated products has been achieved through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy (Löw et al., 1978).
Molecular Structure Analysis
The molecular structure of tert-Butyloxycarbonyltryptophan and its derivatives has been extensively studied, revealing insights into their chemical behavior and reactivity. The tert-butylation of the tryptophan indole ring during the removal of tert-butyloxycarbonyl groups under various conditions indicates the incorporation of tert-butyl groups, as measured by 1H-NMR techniques. The rate and specificity of tert-butylation are highly dependent on the cleaving reagents used and the environment of the tryptophan residue in the peptide chain (Löw et al., 1978).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including side-reactions in peptide synthesis, where Nin-tert-butyltryptophan derivatives are formed as the main products. These reactions and the subsequent formation of tert-butylated tryptophan derivatives have been elucidated through a combination of synthesis approaches and spectroscopic analysis (Jaeger et al., 1978).
Physical Properties Analysis
The physical properties of this compound, including its stability under various conditions and its reactivity towards different reagents, play a crucial role in its application in peptide synthesis. Improved methods for the solid-phase synthesis of tryptophan-containing peptides, using Nα-t-Butyloxycarbonyl-Ni-formyltryptophan, have demonstrated the compound's resistance against oxidation and its utility in peptide synthesis (Ohno et al., 1973).
Scientific Research Applications
Versatile Building Blocks : Tert-Butyl Phenylazocarboxylates, related to tert-butoxycarbonyl compounds, are versatile building blocks in synthetic organic chemistry. They enable nucleophilic substitutions and radical reactions to modify the benzene ring, which is useful in creating diverse organic compounds (Jasch, Höfling, & Heinrich, 2012).
Therapeutic Applications : 2,5,7-tri-tert-butyltryptophan, a derivative of tert-butyloxycarbonyltryptophan, has potential therapeutic applications, especially in treating neuropathic pain (Löw et al., 1978).
Rapid Acylation of Amines : Tert-Butyl aminocarbonate, another derivative, is effective in rapidly acylating amines in both organic and aqueous solutions. This offers a new method for preparing amides, which are essential in creating a variety of pharmaceuticals (Harris & Wilson, 1983).
Chemoselective Tert-butoxycarbonylation : BBDI is a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, yielding high products under mild conditions. This is particularly useful in protecting amino acids during peptide synthesis (Ouchi et al., 2002).
Alkylation of Tryptophan : A mild, regioselective method exists for alkylating tryptophan at the C-2 indole position without racemization. This has potential pharmaceutical applications, especially where the specific positioning of alkyl groups is crucial (Potukuchi & Bach, 2013).
Drug Discovery Considerations : Tert-butyl isosteres are used in drug discovery; however, their incorporation can lead to unwanted properties and decreased metabolic stability. Understanding their effects is crucial in drug design (Westphal et al., 2015).
Synthesis of Cyclic Peptides : A new approach enables the solid-phase synthesis of Z-dehydrotryptophan peptides, such as tunicyclin B, sclerotide A, CDA3a, and CDA4a, with high yield using a protected β-hydroxytryptophan building block (Diamandas, Moreira, & Taylor, 2021).
Effects on Tryptophan Indole Rings : The rate and specificity of tert-butylation of tryptophan indole rings during the removal of tert-butyloxycarbonyl groups are influenced by the cleaving reagents and the tryptophan residue's environment in the peptide chain (Löw, Kisfaludy, & Sohár, 1978).
Protein Analysis : Techniques have been developed to separate and quantitate amino acids in protein acid hydrolyzates using tert-butyldimethylsilyl derivatives. This is essential for understanding protein composition and modifications (Mawhinney et al., 1986).
Mechanism of Action
Boc-DL-Tryptophan, also known as tert-Butyloxycarbonyltryptophan or N-TERT-BUTOXYCARBONYL-DL-TRYPTOPHAN, is a derivative of the essential amino acid tryptophan. It is primarily used in peptide synthesis . The following sections will delve into the various aspects of its mechanism of action.
Target of Action
As a derivative of tryptophan, it may interact with the same targets as tryptophan, including enzymes involved in its metabolism and receptors of its metabolites .
Mode of Action
The boc group is known to be stable towards most nucleophiles and bases , suggesting that it may protect the tryptophan residue during peptide synthesis until deprotection is required.
Biochemical Pathways
Tryptophan, the parent compound of Boc-DL-Tryptophan, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in these pathways are reported in several diseases, making them promising therapeutic targets .
Pharmacokinetics
Tryptophan is an essential amino acid required for protein biosynthesis and is also a biochemical precursor of metabolites that significantly affect mammalian physiology .
Result of Action
Disruptions in l-tryptophan metabolism, which boc-dl-tryptophan may influence, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Biochemical Analysis
Biochemical Properties
Boc-DL-tryptophan participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, it is involved in the synthesis of proteins where it contributes to the formation of peptide bonds . The nature of these interactions is often determined by the unique indole side chain of tryptophan, which enables unique biochemical interactions .
Cellular Effects
Boc-DL-tryptophan has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found that tryptophan and its metabolites can regulate the progression of lung cancer by modulating immune responses and inducing anti-inflammatory responses .
Molecular Mechanism
The mechanism of action of Boc-DL-tryptophan at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that the polyadenylate-binding protein PABPC1L modulates indoleamine 2,3-dioxygenase 1 (IDO1), a prospective target for immunotherapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-DL-tryptophan change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Boc-DL-tryptophan vary with different dosages in animal models. Studies have shown that tryptophan plays a crucial role in immunoregulation, significantly influencing macrophage phagocytosis .
Metabolic Pathways
Boc-DL-tryptophan is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways involve various enzymes and cofactors and can affect metabolic flux or metabolite levels.
Transport and Distribution
Boc-DL-tryptophan is transported and distributed within cells and tissues. This process could involve specific transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
It is believed that the targeting signals or post-translational modifications direct it to specific compartments or organelles .
properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNYBJCJGKVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318720 | |
Record name | STK367969 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13139-14-5, 112525-72-1 | |
Record name | tert-Butyloxycarbonyltryptophan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK367969 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(tert-butoxy)carbonyl]-L-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the maximum observed in the separation selectivity of Boc-DL-tryptophan enantiomers with increasing β-cyclodextrin concentration?
A1: The maximum in the separation selectivity vs. β-cyclodextrin concentration curve is crucial for determining the mean host-guest interaction constants of the Boc-DL-tryptophan enantiomers with β-cyclodextrin []. This maximum indicates the optimal cyclodextrin concentration for achieving the highest resolution in the shortest separation time. Using a higher concentration than this optimal point can lead to decreased separation efficiency. This phenomenon is particularly important when screening cyclodextrins for their ability to separate chiral compounds, as using excessively high concentrations might lead to false negatives [].
Q2: How was a molecularly imprinted monolithic column used to analyze Boc-DL-tryptophan?
A2: Researchers utilized a sol-gel method to create a molecularly imprinted monolithic column specifically designed for Boc-DL-tryptophan analysis []. They used N-[(tert-Butoxy)carbonyl]-L-tryptophan as the template molecule during the synthesis process. This imprinted column was then successfully employed to achieve rapid baseline separation of the Boc-DL-tryptophan enantiomers [].
Q3: Can you elaborate on the determination of electrophoretic mobility and stability constants for Boc-DL-tryptophan complexes with chiral selectors?
A3: Researchers developed a method to calculate the electrophoretic mobility of transient complexes formed between a chiral compound and a chiral selector during separation []. This method utilizes the mobility of the fully ionized racemic compound in the absence of the chiral selector and the effective mobilities of its enantiomers at the chiral selector concentration where their mobility difference is maximized. Applying this method to Boc-DL-tryptophan and β-cyclodextrin yielded a complex mobility of 8.4 × 10-9 m2V-1s-1 and stability constants (KD and KL) of 374 ± 37 M-1 and 336 ± 31 M-1, respectively, at 25°C []. This information is crucial for understanding the chiral discrimination process and optimizing enantiomeric separations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.